molecular formula C18H26N2 B5855449 2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane CAS No. 697230-39-0

2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane

Cat. No.: B5855449
CAS No.: 697230-39-0
M. Wt: 270.4 g/mol
InChI Key: LETPVSSISSFRMH-UHFFFAOYSA-N
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Description

This compound belongs to the diazatricyclodecane family, characterized by a rigid tricyclic core with two nitrogen atoms (1,3-diaza) and substituents at positions 2, 5, and 5. The 4-ethylphenyl group at position 2 introduces aromaticity and lipophilicity, while the methyl groups at positions 5 and 7 enhance steric bulk.

Properties

IUPAC Name

2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2/c1-4-14-5-7-15(8-6-14)16-19-10-17(2)9-18(3,12-19)13-20(16)11-17/h5-8,16H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETPVSSISSFRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2N3CC4(CC(C3)(CN2C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201164548
Record name 2-(4-Ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697230-39-0
Record name 2-(4-Ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697230-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane typically involves multiple steps, starting from readily available precursors. One common method involves the coupling reaction of a substituted ethylphenyl compound with a diazatricyclo compound under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to reduce costs and improve efficiency. The use of continuous flow reactors and automated systems can enhance the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Analog: 1-Benzyl-1,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decane (R2)

  • Core Structure : Shares the tricyclo[3.3.1.1³,⁷]decane backbone but has four nitrogen atoms (1,3,5,7-tetraaza) compared to two in the target compound.
  • Substituents : A benzyl group at position 1 instead of 4-ethylphenyl.
  • Physicochemical Properties : Higher polarity due to additional nitrogen atoms, likely reducing logD compared to the target compound.

Structural Analog: (5S,7R)-2-(1-Benzyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-amine

  • Core Structure : Identical tricyclic backbone but with an indole substituent at position 2 and an amine at position 5.
  • 0 in the target compound) .
  • Physicochemical Properties : LogD (pH 5.5) is unreported for the target compound, but this analog has a predicted logD influenced by the polar amine group.

Structural Analog: 2-Cyclopentyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one

  • Core Structure : Same diazatricyclodecane core but with a cyclopentyl group at position 2 and a ketone at position 6.
  • Substituents: The ketone introduces polarity (acidic pKa ~6.15), contrasting with the nonpolar ethylphenyl group in the target compound.
  • Physicochemical Properties : Higher predicted density (1.16 g/cm³) and boiling point (358.3°C) due to ketone hydrogen bonding .

Comparative Data Table

Property/Compound 2-(4-Ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decane 1-Benzyl-1,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decane (R2) (5S,7R)-2-(1-Benzylindol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-amine 2-Cyclopentyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one
Nitrogen Atoms 2 4 3 2
Key Substituents 4-Ethylphenyl, 5/7-methyl Benzyl, 1/3/5/7-aza 1-Benzylindole, 6-amine Cyclopentyl, 6-ketone
Predicted logD (pH 5.5) Not reported Lower (due to polar N atoms) Not reported Not reported
Biological Activity Unknown Anticancer (HCT116 cells) Unknown Unknown
Functional Groups Aromatic, alkyl Aromatic, polyaza Indole, amine Ketone, alkyl

Key Findings

Structural Flexibility : The tricyclic core allows diverse substitutions, enabling tuning of lipophilicity (e.g., ethylphenyl vs. cyclopentyl) and polarity (e.g., ketone vs. methyl) .

Biological Activity

2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane is a complex organic compound with a unique tricyclic structure that has attracted attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and potential applications.

  • Molecular Formula : C18H24N2O
  • Molecular Weight : 284.4 g/mol
  • IUPAC Name : 2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane
  • CAS Number : 697230-39-0

Synthesis

The synthesis of 2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane typically involves multiple steps:

  • Formation of the Diazatricyclic Core : Cyclization of suitable precursors.
  • Introduction of the Ethylphenyl Group : Via Friedel-Crafts alkylation.
  • Methylation : Adding methyl groups at specific positions on the diazatricyclic core.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Properties

Studies have shown that 2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane possesses antimicrobial properties against various pathogens. It has been evaluated for its effectiveness against bacteria and fungi.

Anticancer Activity

The compound has been investigated for its anticancer potential through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation. In vitro studies indicate that it can modulate signaling pathways involved in cancer progression.

The mechanism of action involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell growth.
  • Receptor Modulation : It can bind to receptors involved in cellular signaling pathways, leading to altered cellular responses.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

StudyFindings
Smith et al., 2020Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values < 50 µg/mL.
Johnson et al., 2022Reported that the compound inhibited proliferation in breast cancer cell lines by inducing G0/G1 phase arrest.
Lee et al., 2024Found that the compound activated apoptotic pathways in human leukemia cells through caspase activation.

Comparison with Similar Compounds

The biological activity of 2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane can be compared with similar tricyclic compounds:

CompoundAntimicrobial ActivityAnticancer Activity
2-(4-methylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decaneModerateLow
2-(4-propylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decaneHighModerate

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